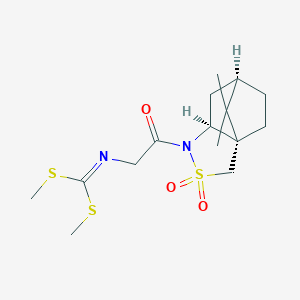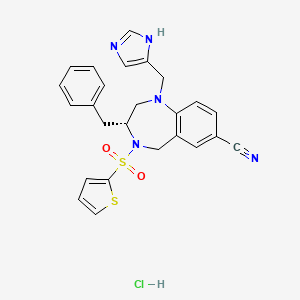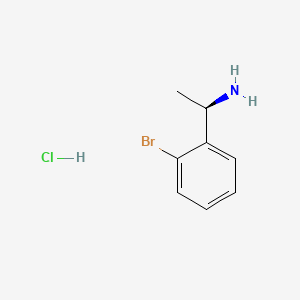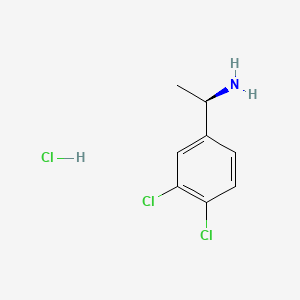![molecular formula C16H20N2O B591887 (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile CAS No. 1401031-38-6](/img/structure/B591887.png)
(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile
Vue d'ensemble
Description
(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile, also known as 9-Pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl acetonitrile, is a compound that has recently been studied for its potential applications in the field of science and research. This compound has a unique structure and composition, which makes it an interesting subject for further research.5]decan-9-yl)acetonitrile.
Applications De Recherche Scientifique
(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile has been studied for its potential applications in the fields of medicine, biochemistry, and materials science. In medicine, this compound has been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. In biochemistry, it has been found to be a useful reagent for the synthesis of other compounds. In materials science, it has been studied for its potential use in the production of new materials with improved properties.
Mécanisme D'action
The mechanism of action of (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile is still under investigation. However, it is believed that the compound binds to certain receptors in the body, which then triggers a cascade of events leading to the desired biological effects. It is also believed that the compound has the ability to modulate the activity of certain enzymes and proteins, which can lead to the desired effects.
Effets Biochimiques Et Physiologiques
(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile has been found to have a range of biochemical and physiological effects. In animal studies, the compound has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been found to have the ability to modulate the activity of certain enzymes and proteins, which can lead to the desired effects.
Avantages Et Limitations Des Expériences En Laboratoire
(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile has several advantages and limitations when used in lab experiments. The main advantages of using this compound are its low cost and its availability in a wide range of concentrations. Additionally, the compound is relatively stable, making it easy to store and handle. However, there are some limitations to using this compound, such as its low solubility in water and its instability in the presence of certain reagents.
Orientations Futures
The future directions for (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile are still being explored. In the future, it is possible that the compound could be used in the development of new drugs, as well as in the production of new materials with improved properties. Additionally, further research is needed to fully understand the compound’s mechanism of action and biochemical and physiological effects. Finally, it is possible that the compound could be used as a reagent in the synthesis of other compounds.
Propriétés
IUPAC Name |
2-[(9R)-9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c17-10-8-15(14-5-1-4-11-18-14)9-12-19-16(13-15)6-2-3-7-16/h1,4-5,11H,2-3,6-9,12-13H2/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVYDBCIZBRGAK-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(CCO2)(CC#N)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(C1)C[C@](CCO2)(CC#N)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

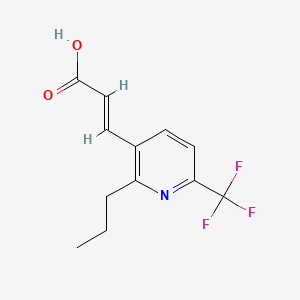
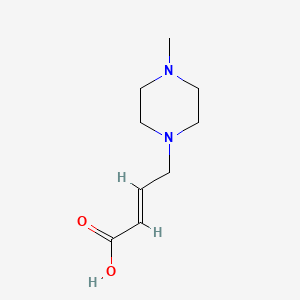

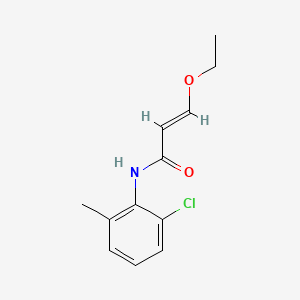
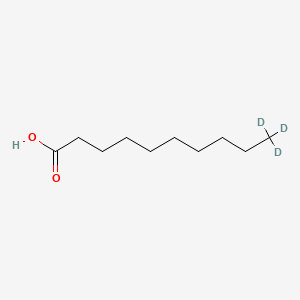

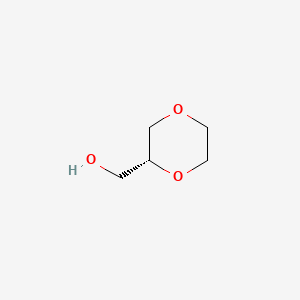
![(R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B591816.png)
